molecular formula C18H14FIS B1388489 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene CAS No. 898566-17-1

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

Cat. No. B1388489
M. Wt: 408.3 g/mol
InChI Key: MGXZKAYHSITHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.



Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Crystal Structure and Synthesis

The crystal structure and synthesis of compounds related to 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene have been extensively studied. For instance, a study by Nagaraju et al. (2018) focuses on the crystal structure of a related compound, highlighting the importance of thiophene, a sulfur-containing hetero aromatic ring, in material science and pharmaceuticals. This compound was synthesized and its crystal structure determined using X-ray diffraction (Nagaraju et al., 2018).

Anti-Cancer Activity

A significant application in scientific research is the compound's potential in cancer treatment. Zhou et al. (2020) synthesized a new heterocycle compound closely related to 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene and explored its in vitro anticancer activity on human lung cancer cells. Their findings suggest that this compound may be a promising anticancer agent (Zhou et al., 2020).

NMR Studies

Studies have also been conducted on the nuclear magnetic resonance (NMR) properties of related thiophene derivatives. Hirohashi et al. (1975, 1976) investigated proton-fluorine coupling in various thiophene derivatives, providing insights into the molecular structure and interactions within these compounds (Hirohashi et al., 1975), (Hirohashi et al., 1976).

Vibrational Spectra and DFT Simulations

Another study by Balakit et al. (2017) explored the vibrational spectra and DFT simulations of a thiophene derivative, providing valuable information on the compound's electronic properties (Balakit et al., 2017).

Electrochemical Applications

The compound's derivatives have been evaluated for their potential in electrochemical applications. For example, Ferraris et al. (2013) assessed the use of related thiophene derivatives as active materials in electrochemical capacitors, highlighting the impact of different substituents on their properties (Ferraris et al., 2013).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound, or new reactions or syntheses that could be developed.


I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!


properties

IUPAC Name

2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIS/c1-12-2-7-16(20)10-14(12)11-17-8-9-18(21-17)13-3-5-15(19)6-4-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXZKAYHSITHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672128
Record name 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

CAS RN

898566-17-1
Record name 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898566-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-5-((5-iodo-2-methylphenyl)methyl)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898566171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

DCM (350 ml, 1 L/mol) was added to 91.7 g 5-iodo-2-methylbenzoic acid (91.7 g, 0.35 mol) and the resulting heterogeneous mixture stirred at 22° C. To the resulting mixture was then added thionyl chloride (42.5 g, 0.35 mol) via an addition funnel. The resulting mixture was warmed slowly to reflux temperature (over which time the mixture became a colorless solution and gas evolution was observed), then stirred for 1 hr, then cooled to 2° C. Aluminum chloride granules (56.0 g, 0.42 mol) were added to the resulting mixture, which was then stirred for 15 min at 2° C. A solution of 2-(4-fluorophenyl)thiophene (0.35 mol, 89.7% w/w) in DCM (0.5 L/mol) was then added via addition funnel over 10 minutes, allowing the temperature to rise during addition to 20° C. The resulting mixture was stirred at 20° C. for 2 hrs, then cooled to 2° C. Additional aluminum chloride granules (107.3 g, 0.805 mol) were added and the resulting mixture stirred for 15 min. Acetonitrile (210 ml, 0.6 L/mol) was added via addition funnel over 20 minutes at T≦20° C. Tetramethyldisiloxane (131.6 g, 0.98 mol) was then added via addition funnel over 5 minutes. The resulting mixture was slowly warmed to reflux temperature (42° C.), maintained at reflux for 3 hours, allowed to cool to 22° C. and then stirred for 16 hrs. Water (420 ml, 1.2 L/mol) was added over 30 minutes at T≦35° C. and the resulting mixture stirred strongly for 15 min. The resulting layers were separated, the organic layer washed with water (70 ml, 0.2 L/mol), then concentrated in vacuo at 50° C. to yield the title compound as a residue.
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.35 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
131.6 g
Type
reactant
Reaction Step Six
Quantity
91.7 g
Type
reactant
Reaction Step Seven
Name
Quantity
350 mL
Type
solvent
Reaction Step Seven
Name
Quantity
420 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Reactant of Route 2
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Reactant of Route 3
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Reactant of Route 4
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

Citations

For This Compound
1
Citations
G Györke, A Dancsó, B Volk, L Bezúr, D Hunyadi… - Catalysis Letters, 2023 - Springer
Copper-containing minerals are among the most abundant minerals on Earth. They play a fundamental role in our economy and, as presented in prebiotic studies, in the origin of life. …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.